

managing poor cell permeability of 4-[(4-Bromophenyl)amino]-4-oxobutanoic acid

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Compound of Interest

Compound Name: 4-[(4-Bromophenyl)amino]-4-oxobutanoic acid

Cat. No.: B1273893

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Technical Support Center: 4-[(4-Bromophenyl)amino]-4-oxobutanoic acid

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address challenges related to the poor cell permeability of **4-[(4-Bromophenyl)amino]-4-oxobutanoic acid**.

Frequently Asked Questions (FAQs)

Q1: What is **4-[(4-Bromophenyl)amino]-4-oxobutanoic acid** and what are its key properties?

4-[(4-Bromophenyl)amino]-4-oxobutanoic acid, also known as N-(4-Bromophenyl)succinamic acid, is a chemical compound with potential applications in research and drug discovery. Its physicochemical properties are summarized below.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₀ BrNO ₃	[1]
Molecular Weight	272.1 g/mol	[1]
Key Functional Groups	Carboxylic Acid, Amide, Bromophenyl	[1][2]
Predicted Permeability	Low	Inferred from structure

Q2: Why does **4-[(4-Bromophenyl)amino]-4-oxobutanoic acid** likely exhibit poor cell permeability?

The structure of the compound contains a carboxylic acid group.[2] Most carboxylic acids have a pKa value between 3.5 and 4.5, causing them to be ionized (deprotonated) and negatively charged at physiological pH (~7.4).[3][4] This charge significantly increases the molecule's hydrophilicity and polarity, which impedes its ability to passively diffuse across the lipophilic cell membrane.[3][4][5]

Q3: What are the primary methods to experimentally measure the cell permeability of this compound?

Two widely used *in vitro* assays are recommended:

- Parallel Artificial Membrane Permeability Assay (PAMPA): This is a cell-free assay that predicts passive diffusion across an artificial lipid membrane. It is a cost-effective, high-throughput method for initial screening.[6][7]
- Caco-2 Permeability Assay: This cell-based assay uses a monolayer of differentiated Caco-2 cells, which resemble the intestinal epithelium.[8][9] It can measure not only passive diffusion but also the effects of active transport mechanisms, such as efflux pumps.[8][10]

Q4: What general strategies can be employed to improve the cell permeability of this compound?

There are three main approaches to consider:

- Prodrug Strategy: The most common approach for carboxylic acids is to temporarily mask the charged carboxyl group by converting it into a lipophilic, neutral ester.[11][12] This "prodrug" can cross the cell membrane more easily and is then hydrolyzed by intracellular enzymes (esterases) to release the active parent compound inside the cell.[5][11]
- Formulation Strategies: Incorporating the compound into lipid-based formulations (such as lipid solutions, microemulsions, or nanoparticles) can enhance its solubility and facilitate its transport across the intestinal barrier.[13][14][15]
- Structural Modification: Systematically altering the molecule's structure, for example, by masking hydrogen bond donors or introducing lipophilic groups, can improve permeability. [16][17] However, this risks altering the compound's pharmacological activity.

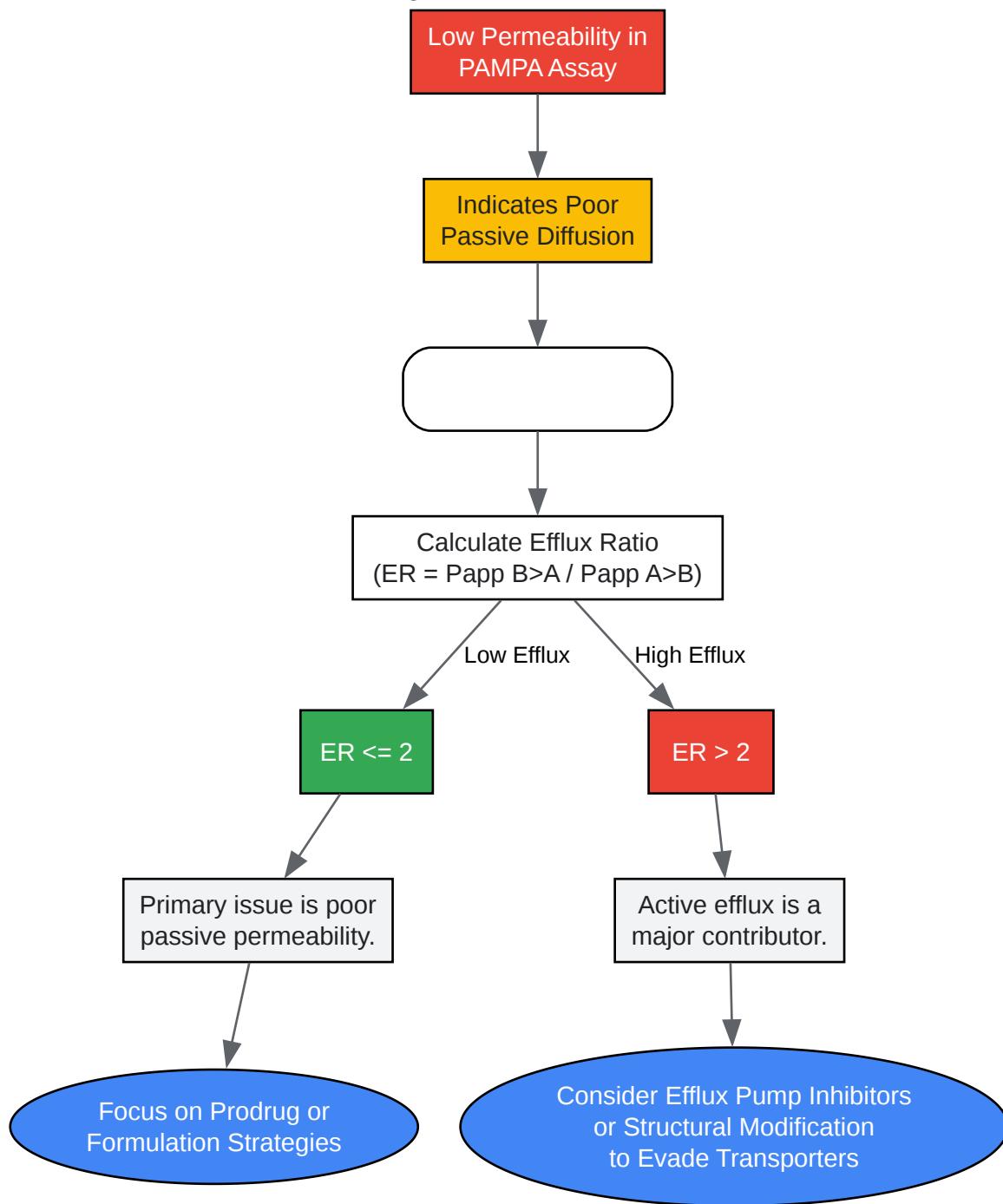
Troubleshooting Guide

Problem: My initial screening in a PAMPA assay shows very low permeability for the compound. What are my next steps?

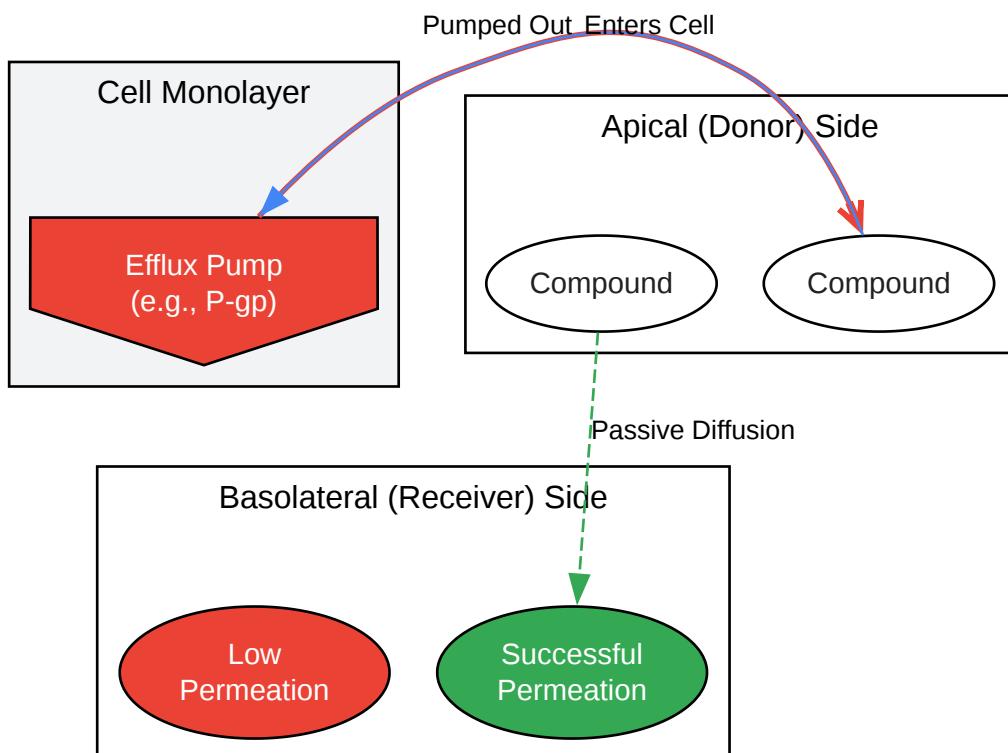
A low PAMPA result confirms that passive diffusion is poor. The next logical step is to determine if other factors, such as active efflux, are also contributing to poor cellular uptake.

- Action: Perform a bidirectional Caco-2 permeability assay. This involves measuring transport from the apical (A) to basolateral (B) side and from B to A.[8]
- Rationale: The Caco-2 assay will not only confirm poor passive permeability but also identify if the compound is a substrate for efflux pumps like P-glycoprotein (P-gp).[8][9] An efflux ratio ($P_{app}(B-A) / P_{app}(A-B)$) greater than 2 is a strong indicator of active efflux.[8]

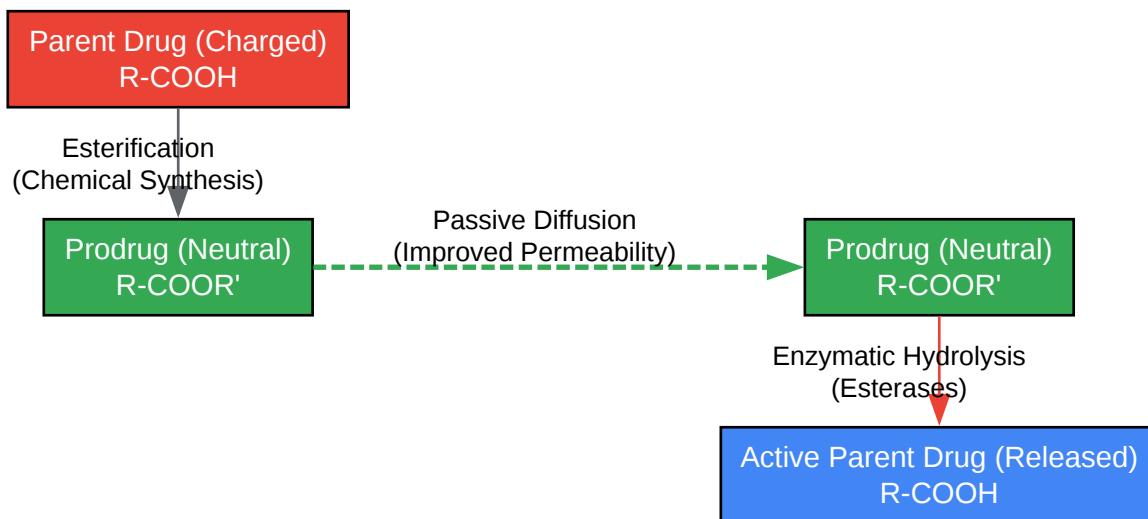
Troubleshooting Workflow: Low PAMPA Result



Mechanism of Active Efflux vs. Passive Diffusion



Prodrug Strategy for Carboxylic Acids

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